molecular formula C11H21NO5 B8186177 (R)-4-Boc-amino-5-hydroxy-pentanoicacidmethylester

(R)-4-Boc-amino-5-hydroxy-pentanoicacidmethylester

Cat. No.: B8186177
M. Wt: 247.29 g/mol
InChI Key: SRVJJSKMYILGAM-UHFFFAOYSA-N
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Description

®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester is a chiral compound used in various chemical and pharmaceutical applications. It is characterized by the presence of a Boc-protected amino group and a hydroxyl group on a pentanoic acid methyl ester backbone. This compound is significant due to its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of ®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ®-4-Boc-amino-5-oxo-pentanoicacidmethylester.

    Reduction: Formation of ®-4-Boc-amino-5-hydroxy-pentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Industry: In the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of ®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester involves its role as an intermediate in various biochemical pathways. The Boc-protected amino group allows for selective deprotection and subsequent reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition or receptor binding in pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Boc-amino-5-hydroxy-pentanoicacidmethylester: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    4-Boc-amino-5-hydroxy-pentanoicacidethylester: Similar structure but with an ethyl ester instead of a methyl ester.

    4-Boc-amino-5-hydroxy-hexanoicacidmethylester: Similar structure but with an additional carbon in the backbone.

Uniqueness

®-4-Boc-amino-5-hydroxy-pentanoicacidmethylester is unique due to its specific chiral configuration and functional groups, making it a valuable intermediate in asymmetric synthesis and chiral resolution processes. Its Boc-protected amino group provides stability and selectivity in reactions, while the hydroxyl group offers versatility in further chemical modifications.

Properties

IUPAC Name

methyl 5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVJJSKMYILGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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